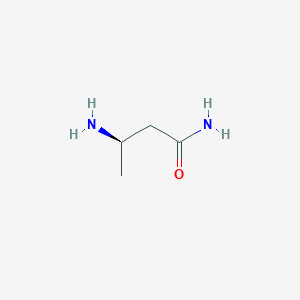
ICodonolactone;8beta-Hydroxyasterolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Atractylenolide III is a sesquiterpene lactone compound derived from the traditional Chinese medicinal plant Atractylodes macrocephala Koidz. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Atractylenolide III can be synthesized through the oxidation of atractylenolide II using cytochrome P450 (CYP450)-mimetic oxidation models . The conversion involves specific reaction conditions that facilitate the oxidation process, resulting in the formation of atractylenolide III.
Industrial Production Methods: Industrial production of atractylenolide III typically involves the extraction and purification from the rhizomes of Atractylodes macrocephala Koidz. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Atractylenolide III undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Catalyzed by CYP450 enzymes or biomimetic iron-porphyrin complexes.
Reduction: Typically involves reducing agents like sodium borohydride.
Substitution: Can occur under acidic or basic conditions, depending on the substituents involved.
Major Products:
Oxidation: Leads to the formation of hydroxylated derivatives.
Reduction: Produces reduced forms of atractylenolide III.
Substitution: Results in various substituted lactone derivatives.
Applications De Recherche Scientifique
Atractylenolide III has a wide range of applications in scientific research:
Chemistry: Used as a reference material in assays to detect its presence in plant root extracts and biological samples.
Biology: Investigated for its role in modulating oxidative stress and inflammatory responses.
Medicine: Explored for its anti-cancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mécanisme D'action
Atractylenolide III exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: Modulates the TLR4/NF-κB, PI3K/Akt, and MAPK signaling pathways.
Anti-cancer: Influences the JAK2/STAT3 signaling pathway.
Neuroprotection: Inhibits glutamate-induced neuronal apoptosis and modulates oxidative stress.
Comparaison Avec Des Composés Similaires
Atractylenolide I: Shares similar anti-inflammatory and neuroprotective properties.
Atractylenolide II: Known for its anti-cancer activities but less frequently reported compared to atractylenolide III.
Uniqueness: Atractylenolide III stands out due to its potent anti-inflammatory and neuroprotective effects, making it a valuable compound for further research and therapeutic applications .
Propriétés
Formule moléculaire |
C15H20O3 |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
(8aR,9aS)-9a-hydroxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O3/c1-9-5-4-6-14(3)8-15(17)12(7-11(9)14)10(2)13(16)18-15/h11,17H,1,4-8H2,2-3H3/t11?,14-,15+/m1/s1 |
Clé InChI |
FBMORZZOJSDNRQ-JBAPVGOWSA-N |
SMILES isomérique |
CC1=C2CC3C(=C)CCC[C@@]3(C[C@@]2(OC1=O)O)C |
SMILES canonique |
CC1=C2CC3C(=C)CCCC3(CC2(OC1=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-Pyrazol-3-one, 4-[2-(4-chlorophenyl)diazenyl]-2,4-dihydro-2-methyl-5-(trifluoromethyl)-](/img/structure/B14793399.png)
![N-[1-amino-3-[4-[8-(1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]propan-2-yl]-3-chloro-4-propan-2-yloxybenzamide](/img/structure/B14793406.png)


![benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14793429.png)




![Benzyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B14793459.png)
![2-[ethyl(2-hydroxyethyl)amino]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B14793468.png)



